Ethyl 2-chloro-4,5-dinitrobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 274.619 g/mol. This compound is classified under nitrobenzoates and is characterized by the presence of both chloro and nitro functional groups on the benzene ring. Ethyl 2-chloro-4,5-dinitrobenzoate is utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology .
The synthesis of ethyl 2-chloro-4,5-dinitrobenzoate typically involves the following methods:
The esterification process requires careful control of temperature and reaction time to maximize yield and purity. In an industrial setting, continuous flow processes may be employed to enhance efficiency, utilizing automated reactors that allow for precise control over reaction parameters.
The molecular structure of ethyl 2-chloro-4,5-dinitrobenzoate features a benzene ring substituted with a chloro group at the second position and two nitro groups at the fourth and fifth positions. The ethyl group is attached to the carboxylic acid moiety.
InChI=1S/C9H7ClN2O6/c1-2-18-9(13)6-3-5(11(14)15)4-7(8(6)10)12(16)17/h3-4H,2H2,1H3Ethyl 2-chloro-4,5-dinitrobenzoate undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include:
Ethyl 2-chloro-4,5-dinitrobenzoate primarily targets fungal cells, particularly those belonging to the Candida species.
The mechanism involves:
The result of this action is the death of fungal cells due to compromised cellular processes .
These properties are essential for understanding how the compound behaves under various conditions and its stability for storage and application purposes .
Ethyl 2-chloro-4,5-dinitrobenzoate has several scientific uses:
This compound's versatility makes it valuable across multiple scientific disciplines, contributing significantly to research and industrial applications.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: